Lys-Gly

描述

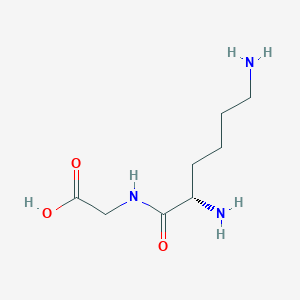

Structure

3D Structure

属性

CAS 编号 |

7563-03-3 |

|---|---|

分子式 |

C8H17N3O3 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid |

InChI |

InChI=1S/C8H17N3O3/c9-4-2-1-3-6(10)8(14)11-5-7(12)13/h6H,1-5,9-10H2,(H,11,14)(H,12,13)/t6-/m0/s1 |

InChI 键 |

HGNRJCINZYHNOU-LURJTMIESA-N |

手性 SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)O)N |

规范 SMILES |

C(CCN)CC(C(=O)NCC(=O)O)N |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

lysyl-glycine chemical structure and formula

An In-depth Technical Guide to Lysyl-glycine

Introduction

Lysyl-glycine (Lys-Gly) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, linked by a peptide bond.[1][2] It is a naturally occurring metabolite that arises from the enzymatic breakdown of proteins.[2] While the biological activities of the intact dipeptide are not extensively studied, it is understood that upon administration, it is rapidly hydrolyzed into its constituent amino acids.[1] Therefore, the biological effects of lysyl-glycine are predominantly those of L-lysine and L-glycine.[1] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for lysyl-glycine.

Chemical Structure and Formula

Lysyl-glycine is formed when the carboxyl group of lysine (B10760008) forms a peptide bond with the amino group of glycine (B1666218).[2]

-

IUPAC Name : 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid[3]

Physicochemical and Predicted Properties

The quantitative properties of lysyl-glycine are summarized in the table below. These values are crucial for experimental design, including buffer preparation, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₃O₃ | PubChem[3] |

| Molecular Weight | 203.24 g/mol | PubChem[3][5] |

| Monoisotopic Mass | 203.12699141 Da | PubChem[3] |

| pKa (Strongest Acidic) | ~3.45 | FooDB |

| pKa (Strongest Basic) | ~10.3 | FooDB |

| Predicted logP | -4.16 | PubChem[3] |

| Water Solubility | 3.66 g/L (Predicted) | FooDB |

| Hydrogen Bond Donors | 4 | FooDB |

| Hydrogen Bond Acceptors | 6 | FooDB |

| Polar Surface Area | 121.93 Ų | FooDB |

Biological Significance

Direct biological signaling roles for the intact lysyl-glycine dipeptide are not well-established.[2] Its primary significance lies in its role as a metabolic intermediate that, upon hydrolysis, releases lysine and glycine.[1][2]

-

L-lysine is an essential amino acid vital for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies.[1][6]

-

Glycine is the simplest amino acid and acts as an inhibitory neurotransmitter in the central nervous system. It also possesses anti-inflammatory, cytoprotective, and immunomodulatory properties.[1][6] Furthermore, glycine is a precursor for crucial biomolecules like glutathione, creatine, and purines.[1]

Experimental Protocols: Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like lysyl-glycine. The following protocol outlines the general steps for Fmoc-based SPPS.

Objective: To synthesize lysyl-glycine on a solid support resin.

Materials:

-

Wang resin (pre-loaded with Fmoc-Gly)

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBT)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

Reaction vessel

Methodology:

-

Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-protected glycine (Fmoc-Gly-Wang resin). Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from glycine.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine. This exposes the free amino group of glycine (H₂N-Gly-Wang resin).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HOBT (3 eq.), and DIC (3 eq.) in DMF. This is the activation solution.

-

Add the activation solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature to couple the lysine to the glycine.

-

-

Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents. The peptide is now Fmoc-Lys(Boc)-Gly-Wang resin.

-

Final Deprotection: Remove the Fmoc group from the N-terminal lysine by repeating Step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.

-

-

Purification:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude lysyl-glycine by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Lysyl-Glycine (FDB098214) - FooDB [foodb.ca]

- 5. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Biological Role of Lys-Gly: A Technical Overview for Researchers

Introduction: The dipeptide Lys-Gly, composed of the essential amino acid L-lysine and the non-essential amino acid glycine (B1666218), is a naturally occurring metabolite primarily formed during the catabolism of endogenous and dietary proteins.[1][2] While historically viewed as a simple intermediate in amino acid recycling, emerging evidence suggests that this compound and other small peptides may possess functions beyond basic nutrition, potentially acting as signaling molecules and influencing a variety of cellular processes.[1][3] This technical guide provides a comprehensive overview of the known and inferred biological roles of this compound as a metabolite, intended for researchers, scientists, and professionals in drug development.

Metabolic Fate of this compound

The biological journey of this compound begins with its absorption and transport, followed by its breakdown into its constituent amino acids, which then enter their respective metabolic pathways.

Transport and Cellular Uptake

The absorption of di- and tripeptides like this compound from the intestine and their uptake into cells is primarily facilitated by proton-coupled oligopeptide transporters (POTs).[4] The two most well-characterized transporters in humans are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[4]

-

PEPT1 is a high-capacity, low-affinity transporter found predominantly in the small intestine, where it plays a crucial role in absorbing dietary peptides.[4]

-

PEPT2 is a low-capacity, high-affinity transporter expressed mainly in the kidneys for peptide reabsorption, but also found in other tissues like the brain and lungs.[4][5]

Once transported into the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into L-lysine and glycine.[4]

Catabolism of Constituent Amino Acids

L-Lysine: As an essential amino acid, lysine (B10760008) cannot be synthesized by the human body and must be obtained from the diet.[1] Its degradation is an irreversible process that primarily occurs in the mitochondria of liver cells.[1][6] There are two main catabolic pathways for lysine in mammals: the saccharopine pathway and the pipecolate pathway.[6][7] The saccharopine pathway is the predominant route in most tissues, while the pipecolate pathway is more active in the brain.[8] Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[7]

Glycine: A non-essential amino acid, glycine is involved in a multitude of metabolic processes.[1] It is a key component of the antioxidant glutathione (B108866) and is a precursor for the synthesis of purines, heme, and creatine.[1][9] Glycine can also be converted to serine, pyruvate, and other metabolites, and it plays a role as a neurotransmitter in the central nervous system.[1][9]

Potential Signaling Roles of this compound

While direct evidence for this compound as a signaling molecule is limited, the well-documented biological activities of its constituent amino acids and other short peptides suggest its potential to modulate cellular functions.[3]

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[1] Both lysine and glycine have been implicated in the activation of the mTOR signaling pathway, particularly mTOR complex 1 (mTORC1).[1][4] The release of lysine and glycine from the hydrolysis of this compound could, therefore, contribute to the activation of mTORC1, promoting protein synthesis and cell growth.[4] Amino acids have been shown to activate mTORC2 as well, through a PI3K/Akt-dependent mechanism.[10]

Inflammatory Response

Glycine has demonstrated anti-inflammatory properties.[3][11] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and increase the expression of the anti-inflammatory cytokine IL-10 in monocytes.[11][12] It is plausible that this compound, upon hydrolysis, could exert anti-inflammatory effects through the action of released glycine.

Quantitative Data

Direct quantitative data for this compound in biological systems is scarce. The following tables present representative data for its constituent amino acids and related dipeptides to serve as a benchmark for future studies.

Table 1: Representative Concentrations of Lysine and Glycine in Human Plasma

| Analyte | Concentration Range (µmol/L) | Source |

| L-Lysine | 140.0 | [13] |

| Glycine | Not Specified |

Table 2: Representative Kinetic Parameters for Peptide Transporters

| Transporter | Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Source |

| PepT1 | Glycyl-sarcosine | 0.7 - 2.4 | 8.4 - 21.0 | [8] |

| PepT2 | Cefadroxil (human) | > 10 | Not Specified | [14] |

| PepT2 | Cefadroxil (mouse/rat) | ~0.8 | Not Specified | [14] |

Note: Km and Vmax values for this compound are not available. The data presented is for other dipeptide substrates to illustrate the general kinetic properties of these transporters.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological role.

Protocol 1: Quantification of Dipeptides in Biological Fluids by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of dipeptides like this compound in biological samples such as plasma or urine.

1. Sample Preparation:

- Thaw frozen biological fluid samples on ice.

- To 100 µL of the sample, add an internal standard (a stable isotope-labeled version of this compound).

- Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

- Vortex and incubate at -20°C for 30 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and dry under a stream of nitrogen.

- Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column suitable for polar analytes.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS):

- Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled this compound and the internal standard need to be determined.

3. Data Analysis:

- Generate a standard curve using known concentrations of this compound.

- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Dipeptide Stability Assay in Human Serum

This protocol assesses the stability of this compound in the presence of serum proteases.

1. Incubation:

- Prepare a stock solution of this compound in water.

- Incubate the dipeptide at a final concentration of 100 µM with human serum (90% final concentration) at 37°C.[2]

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[2]

2. Reaction Quenching and Sample Preparation:

- Stop the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

- Vortex and centrifuge to precipitate serum proteins.

- Analyze the supernatant for the concentration of the remaining dipeptide using the LC-MS/MS method described in Protocol 1.

3. Data Analysis:

- Plot the concentration of this compound as a function of time.

- Determine the half-life (t1/2) of the dipeptide in serum.

Protocol 3: Cell-Based Assay for mTORC1 Activation

This protocol uses Western blotting to measure the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1, as an indicator of its activation.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., HEK293T or C2C12 myoblasts) to 70-80% confluency.

- Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

- Stimulate the cells with a medium containing this compound at various concentrations for 30-60 minutes. Include positive (complete amino acid medium) and negative (amino acid-free medium) controls.

2. Protein Extraction and Quantification:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K) overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Strip the membrane and re-probe with an antibody for total S6K as a loading control.

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the p-S6K signal to the total S6K signal to determine the relative level of mTORC1 activation.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Species Differences in Human and Rodent PEPT2-Mediated Transport of Glycylsarcosine and Cefadroxil in Pichia Pastoris Transformants - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lysyl-Glycine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glycine (Lys-Gly), a dipeptide comprised of the essential amino acid lysine (B10760008) and the conditionally essential amino acid glycine (B1666218), is a product of protein metabolism. Traditionally viewed as a simple intermediate for amino acid recycling, emerging research suggests that dipeptides can act as signaling molecules, influencing a variety of cellular processes. While direct experimental evidence on the specific functions of lysyl-glycine is nascent, the well-documented, diverse biological activities of its constituent amino acids provide a strong foundation for predicting its potential roles. This technical guide synthesizes the current understanding of lysine and glycine's functions in key cellular pathways, including mTOR signaling and immunomodulation, to infer the potential bioactivity of lysyl-glycine. Detailed experimental protocols and quantitative data are provided to facilitate further research into this intriguing dipeptide.

Introduction

Dipeptides are increasingly recognized as more than just metabolic intermediates; they can function as potent signaling molecules with high specificity.[1] Their small size may allow for easier tissue penetration and novel mechanisms of action compared to larger signaling molecules.[1] Lysyl-glycine, formed during the breakdown of dietary and endogenous proteins, is readily absorbed in the intestine via peptide transporters.[2] Upon cellular uptake, it is likely hydrolyzed into lysine and glycine, which then participate in their respective metabolic and signaling pathways.[3] This guide will explore the known functions of lysine and glycine to build a framework for investigating the specific roles of the lysyl-glycine dipeptide.

Potential Cellular Functions of Lysyl-Glycine

The biological effects of lysyl-glycine are largely inferred from the activities of its constituent amino acids.

Regulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[2][3] Both lysine and glycine have been shown to activate the mTORC1 complex.[2][3]

-

Lysine: As an essential amino acid, lysine's availability is a key signal for mTORC1 activation. Lysine deprivation suppresses mTORC1 activity, and its replenishment restores it.[4][5] Growth factors require the presence of lysine to efficiently activate mTORC1.[4][5] Studies in bovine mammary epithelial cells and satellite cells have demonstrated that lysine supplementation promotes cell viability and protein synthesis through the mTOR pathway.[6][7][8]

-

Glycine: In vitro studies using C2C12 muscle cells have shown that physiological concentrations of glycine activate the mTOR signaling pathway, leading to increased protein synthesis and cell growth.[9][10][11] This effect is dose-dependent and has also been observed in intestinal epithelial cells.[9]

// Nodes LysGly [label="Lysyl-Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Intracellular\nHydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lysine [label="Lysine", fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#34A853", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LysGly -> Hydrolysis [color="#5F6368"]; Hydrolysis -> Lysine [color="#5F6368"]; Hydrolysis -> Glycine [color="#5F6368"]; Lysine -> mTORC1 [label="Activates", fontcolor="#202124", color="#FBBC05"]; Glycine -> mTORC1 [label="Activates", fontcolor="#202124", color="#34A853"]; mTORC1 -> S6K1 [label="Phosphorylates", fontcolor="#202124", color="#EA4335"]; mTORC1 -> fourEBP1 [label="Phosphorylates\n(inactivates)", fontcolor="#202124", color="#EA4335"]; S6K1 -> Protein_Synthesis [color="#4285F4"]; fourEBP1 -> Protein_Synthesis [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#202124", color="#4285F4"]; mTORC1 -> Autophagy [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#202124", color="#EA4335"]; Protein_Synthesis -> Cell_Growth [color="#5F6368"]; } }

Caption: Inferred activation of the mTORC1 pathway by lysyl-glycine.

Immunomodulatory and Anti-inflammatory Effects

Glycine, in particular, has well-documented immunomodulatory and anti-inflammatory properties.[2] It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[2][12]

-

Cytokine Modulation: Glycine has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[3][13][14][15] This effect is mediated, in part, through the inhibition of NF-κB activation.[3]

-

Cellular Protection: Glycine exhibits cytoprotective effects, particularly against plasma membrane rupture.[16]

Lysine has also been investigated for its effects on the immune system, with some studies suggesting it can attenuate immune-mediated liver injury by reducing pro-inflammatory cytokine expression and T-cell infiltration.[1][17]

Quantitative Data

Due to the limited research on lysyl-glycine, the following tables summarize quantitative data for its constituent amino acids.

Table 1: Effects of Glycine on the mTOR Pathway and Protein Turnover

| Parameter | Cell Type | Glycine Concentration | Effect | Reference |

| Cell Growth | C2C12 myoblasts | 0.25-1.0 mmol/L | 12-15% increase | [11] |

| DNA Replication | C2C12 myoblasts | 0.25-1.0 mmol/L | 70-80% increase | [11] |

| Protein Synthesis | C2C12 myoblasts | 0.25-1.0 mmol/L | 20-80% increase | [11] |

| Protein Degradation | C2C12 myoblasts | 0.25-1.0 mmol/L | 15-30% decrease | [11] |

| mTORC1 Activation | C2C12 myoblasts | 0.25, 0.5, 1.0 mM | Dose-dependent increase | [9][10] |

Table 2: Effects of Lysine on the mTOR Pathway and Protein Turnover

| Parameter | Cell Type | Lysine Concentration | Effect | Reference |

| Cell Viability | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 17-47% increase | [8] |

| Protein Synthesis | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 7-23% increase | [8] |

| Protein Degradation | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 4-64% decrease | [8] |

| mTOR Phosphorylation | Bovine Mammary Epithelial Cells | 1.0 mmol/L | 22% increase in phosphorylated mTOR | [8] |

| mTORC1 Activity | Non-small cell lung cancer cells | Deprivation vs. Replenishment | Suppression and restoration of activity | [4][5] |

Table 3: Immunomodulatory Effects of Glycine

| Parameter | Model System | Glycine Treatment | Effect | Reference |

| TNF-α, IL-1β production | LPS-treated human monocytes | Dose-dependent | Reduction | [15] |

| IL-10 expression | LPS-treated human monocytes | Dose-dependent | Increase | [15] |

| TNF-α serum levels | Mouse model of endotoxemia | 150 mg/kg | Significant reduction | [13] |

| IL-10 serum levels | Mouse model of endotoxemia | 150 mg/kg | Increase | [13] |

Experimental Protocols

General Workflow for Investigating Dipeptide Function

// Nodes Synthesis [label="Dipeptide Synthesis\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Detection &\nQuantification\n(e.g., Mass Spec, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Assay [label="Functional Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis\n(e.g., Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\nAnalysis\n(e.g., qRT-PCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolomics [label="Metabolomic\nAnalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Quantification [color="#5F6368"]; Quantification -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Functional_Assay [color="#5F6368"]; Functional_Assay -> Signaling_Analysis [color="#5F6368"]; Functional_Assay -> Gene_Expression [color="#5F6368"]; Functional_Assay -> Metabolomics [color="#5F6368"]; Signaling_Analysis -> Data_Analysis [color="#5F6368"]; Gene_Expression -> Data_Analysis [color="#5F6368"]; Metabolomics -> Data_Analysis [color="#5F6368"]; } }

Caption: A standardized workflow for studying lysyl-glycine function.

Methodology for Assessing mTOR Pathway Activation via Western Blotting

This protocol provides a method to determine the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), as a proxy for mTORC1 activity.[2][18][19]

-

Cell Culture and Treatment:

-

Culture cells (e.g., C2C12, HEK293) to 70-80% confluency.

-

For amino acid starvation, incubate cells in amino acid-free medium for 1-2 hours.

-

Treat cells with various concentrations of lysyl-glycine, lysine, or glycine for the desired time points. Include positive (e.g., insulin) and negative (e.g., rapamycin) controls.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.[2]

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in SDS sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.[2] A loading control (e.g., GAPDH, β-actin) should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of mTORC1 activity.[2]

-

Dipeptide Transport Assay

This protocol provides a general framework for measuring the uptake of a dipeptide into cultured cells.

-

Cell Culture:

-

Seed cells onto appropriate culture plates (e.g., 24-well plates) and grow to confluency.

-

-

Uptake Experiment:

-

Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS)).

-

Add the transport buffer containing the labeled dipeptide (e.g., radiolabeled or fluorescently tagged lysyl-glycine) at various concentrations.

-

Incubate at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer.

-

-

Quantification:

-

Lyse the cells.

-

Measure the amount of labeled dipeptide in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags).

-

-

Data Analysis:

-

Normalize the uptake to the total protein content in each well.

-

For kinetic analysis, plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Metabolic Pathways of Lysine and Glycine

Caption: Major metabolic roles of L-lysine and glycine.

Conclusion and Future Directions

While direct evidence for the signaling functions of lysyl-glycine is currently limited, the extensive research on its constituent amino acids, lysine and glycine, strongly suggests its potential as a bioactive molecule. The inferred roles in mTOR signaling and immunomodulation present exciting avenues for future research. Elucidating the specific functions of the intact dipeptide, its transport kinetics, and its potential to activate cellular pathways independently of its hydrolysis into individual amino acids will be crucial. The experimental frameworks provided in this guide offer a starting point for these investigations, which could ultimately unveil novel therapeutic and diagnostic applications for lysyl-glycine in a range of physiological and pathological conditions.

References

- 1. Beneficial effects of Glycine in the Organism | Encyclopedia MDPI [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glycine Regulates Protein Turnover by Activating Protein Kinase B/Mammalian Target of Rapamycin and by Inhibiting MuRF1 and Atrogin-1 Gene Expression in C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine regulates inflammatory markers modifying the energetic balance through PPAR and UCP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uptake of leucine, lysine, aspartic acid, and glycine into isolated neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dipeptide Lys-Gly: A Technical Guide to its Inferred Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Lysyl-Glycine (Lys-Gly) is a simple biomolecule composed of the essential amino acid lysine (B10760008) and the non-essential amino acid glycine (B1666218). While direct research on the specific mechanism of action of the intact this compound dipeptide is limited, its biological effects are predominantly attributed to the physiological roles of its constituent amino acids following rapid intracellular hydrolysis. This technical guide synthesizes the current understanding of this compound's journey in biological systems, from cellular uptake to the downstream signaling pathways modulated by its constituent amino acids. This document provides a comprehensive overview of the inferred mechanisms of action, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Introduction

Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as bioactive molecules with distinct physiological functions.[1] this compound, formed from L-lysine and glycine, is a naturally occurring metabolite.[2] The biological significance of this compound is primarily understood through the well-documented roles of its components. Lysine is crucial for protein synthesis, post-translational modifications, and calcium homeostasis, while glycine acts as a neurotransmitter and possesses anti-inflammatory and cytoprotective properties.[3][4][5] This guide will explore the anticipated biological activities of this compound, focusing on its transport, metabolic fate, and the signaling pathways influenced by its hydrolysis products.

Cellular Uptake and Metabolism

The primary route for dipeptide entry into cells is through peptide transporters. Once inside the cell, this compound is expected to be rapidly broken down into lysine and glycine by intracellular peptidases.[1][3]

Peptide Transport

The uptake of dipeptides like this compound into intestinal enterocytes and other cells is mainly facilitated by Peptide Transporter 1 (PepT1).[3] PepT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons (H+), allowing for their accumulation against a concentration gradient.[1]

References

A Technical Guide to the Theoretical Isoelectric Point and Charge of the Dipeptide Lys-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical isoelectric point (pI) and charge characteristics of the dipeptide Lys-Gly. Understanding these fundamental physicochemical properties is crucial for a wide range of applications in drug development, biochemistry, and molecular biology, including protein purification, formulation, and analysis.

Introduction to Isoelectric Point and Charge

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1] At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[1][2] This behavior is governed by the ionization state of its acidic and basic functional groups. For the dipeptide this compound, these ionizable groups are the N-terminal α-amino group of lysine (B10760008), the C-terminal α-carboxyl group of glycine, and the ε-amino group in the side chain of lysine.

The net charge of a peptide at a given pH can be calculated by considering the pKa value of each ionizable group. The pKa is the pH at which a specific group is 50% ionized. The Henderson-Hasselbalch equation is a fundamental tool used to determine the charge state of these groups at various pH values.[3][4]

Ionizable Groups and their pKa Values in this compound

The dipeptide this compound has three ionizable groups that determine its net charge and pI. The generally accepted pKa values for these groups are summarized in the table below. It is important to note that these values can be influenced by the local chemical environment within a peptide, but these standard values provide a reliable theoretical estimation.[5]

| Ionizable Group | Amino Acid | pKa Value |

| N-terminal α-amino group | Lysine | ~9.60 |

| C-terminal α-carboxyl group | Glycine | ~2.34 |

| ε-amino group (side chain) | Lysine | ~10.53 |

Table 1: Approximate pKa values of the ionizable groups in this compound.[2][6]

Calculation of the Theoretical Isoelectric Point (pI)

The theoretical pI of this compound can be calculated by averaging the pKa values of the two basic groups, as the peptide will have a net charge of zero in the pH range between the pKa of the N-terminal amino group and the pKa of the lysine side chain.

The calculation is as follows:

pI = (pKa of N-terminal α-amino group + pKa of ε-amino group) / 2 pI = (9.60 + 10.53) / 2 pI ≈ 10.07

At this pH, the positive charges on the two amino groups are balanced by the negative charge on the carboxyl group, resulting in a net neutral molecule.

Determination of Net Charge at Different pH Values

The net charge of this compound at any given pH can be determined by assessing the charge of each ionizable group at that pH.

-

If pH < pKa , the group is predominantly protonated.

-

For amino groups (-NH3+), the charge is +1.

-

For carboxyl groups (-COOH), the charge is 0.

-

-

If pH > pKa , the group is predominantly deprotonated.

-

For amino groups (-NH2), the charge is 0.

-

For carboxyl groups (-COO-), the charge is -1.

-

-

If pH = pKa , the group is 50% protonated and 50% deprotonated, resulting in a charge of +0.5 for an amino group and -0.5 for a carboxyl group.

The following table summarizes the charge of each group and the net charge of this compound at representative pH values.

| pH | Charge of C-terminal -COOH (pKa ≈ 2.34) | Charge of N-terminal -NH3+ (pKa ≈ 9.60) | Charge of Lysine Side Chain -NH3+ (pKa ≈ 10.53) | Net Charge of this compound |

| 2.0 | 0 | +1 | +1 | +2 |

| 7.0 | -1 | +1 | +1 | +1 |

| 10.07 (pI) | -1 | +0.5 | +0.5 | 0 |

| 12.0 | -1 | 0 | 0 | -1 |

Table 2: Charge of this compound at different pH values.

Experimental Protocols for pI Determination

While theoretical calculations provide a strong estimate, the experimental determination of a peptide's pI is often necessary for confirmation. The primary method for this is isoelectric focusing (IEF) .

Detailed Methodology for Isoelectric Focusing:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that establish a stable pH gradient when an electric field is applied.

-

Sample Application: The this compound peptide sample is applied to the gel.

-

Electrophoresis: An electric field is applied across the gel. The carrier ampholytes migrate to their respective isoelectric points, creating a continuous pH gradient.

-

Peptide Migration: The charged this compound molecules will migrate through the gel towards the electrode with the opposite charge. As a peptide molecule moves through the pH gradient, its own net charge will change.

-

Focusing: The migration ceases when the peptide reaches the point in the pH gradient that is equal to its isoelectric point, as it will no longer have a net charge and will not be influenced by the electric field.

-

Detection: The focused peptide band can be visualized using various staining methods, such as Coomassie Brilliant Blue or silver staining. The pI is then determined by comparing the position of the focused band to the known pH gradient.

Visualization of the workflow for pI and Charge Determination

The following diagram illustrates the logical workflow for determining the theoretical pI and charge of a dipeptide like this compound.

References

Lys-Gly solubility in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility of Lysyl-glycine (Lys-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of the dipeptide Lysyl-glycine (this compound). Due to the limited availability of specific quantitative experimental data for this compound in the public domain, this document focuses on predicting its solubility based on fundamental physicochemical principles. It also offers detailed, generalized experimental protocols for its empirical determination. The guide synthesizes theoretical predictions and data from its constituent amino acids, L-lysine and L-glycine, to serve as a foundational resource for laboratory applications.

Introduction

Lysyl-glycine (this compound) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine.[1] It is a naturally occurring metabolite formed during the enzymatic breakdown and catabolism of proteins.[2] Understanding the aqueous solubility of peptides like this compound is critical in various scientific disciplines, particularly in drug development and formulation, where bioavailability and delivery are paramount. Poor solubility can be a significant obstacle in the development of peptide-based therapeutics.[3]

This guide addresses the core principles governing this compound solubility, including the influence of pH, temperature, and ionic strength, and provides robust methodologies for its experimental quantification.

Physicochemical Properties of this compound

The solubility of a peptide is critically influenced by its molecular structure, particularly its net charge, which is a function of the solution's pH and the pKa values of its ionizable groups.[4] this compound possesses three such groups: the α-carboxyl group of glycine (B1666218), the N-terminal α-amino group of lysine (B10760008), and the ε-amino group of the lysine side chain.[4]

Based on typical pKa values for these functional groups, the isoelectric point (pI)—the pH at which the molecule has a net zero charge—can be estimated for this compound.[4] A peptide generally exhibits its minimum solubility at its pI.[4]

-

α-carboxyl group (Glycine): pKa ≈ 2.34[4]

-

α-amino group (Lysine): pKa ≈ 8.95[4]

-

ε-amino group (Lysine side chain): pKa ≈ 10.53[4]

The isoelectric point (pI) for this compound is estimated by averaging the pKa values of the two basic (amino) groups: pI ≈ (8.95 + 10.53) / 2 = 9.74 [4]

At a pH below this pI, the dipeptide will carry a net positive charge, enhancing its interaction with water and increasing solubility.[4] Conversely, at a pH above the pI, it will have a net negative charge. Solubility is therefore expected to be lowest around pH 9.74 and increase as the pH moves further away from this point.[4]

Solubility of this compound in Aqueous Solutions

Predicted Water Solubility

While extensive experimental data is lacking, the water solubility of this compound has been predicted using computational models.

| Compound | Predicted Water Solubility | Source |

| Lysyl-glycine | 3.66 g/L | ALOGPS[5] |

Effect of pH on Solubility

The pH of the aqueous medium is a dominant factor influencing this compound solubility. Based on its calculated pI of approximately 9.74, the following qualitative predictions can be made for its solubility in common buffer systems.

| Buffer System | pH Range | Predicted Solubility | Rationale |

| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly below the pI, resulting in a high net positive charge and strong electrostatic interactions with water.[4] |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Medium to High | The pH is below the pI, leading to a net positive charge and good solubility.[4] |

| HEPES Buffer | 6.8 - 8.2 | Medium | As the pH approaches the pI, the net positive charge decreases, which may lead to a slight reduction in solubility.[4] |

| Tris Buffer | 7.5 - 9.0 | Medium to Low | The pH is approaching the pI, reducing the net charge and likely decreasing solubility.[4] |

| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Low | This pH range is very close to the pI, resulting in a minimal net charge and therefore the lowest aqueous solubility.[4] |

Effect of Temperature

For many amino acids and peptides, solubility in water increases with rising temperature.[6][7] Although specific data for this compound is unavailable, studies on its constituent amino acid, glycine, show a clear trend of increased solubility at higher temperatures.[7][8] It is reasonable to infer that this compound will follow a similar endothermic dissolution pattern, becoming more soluble as the temperature of the aqueous solution increases.

Effect of Ionic Strength

The ionic strength of a solution, determined by the concentration of dissolved ions, can significantly affect peptide solubility.[9] This effect can be complex; depending on the nature of the salts, it can lead to "salting-in" (solubility increase at low salt concentrations) or "salting-out" (solubility decrease at high salt concentrations). The guanidinium (B1211019) group in arginine (a basic amino acid like lysine) is known to have strong interactions with phosphate (B84403) ions, which can potentially reduce solubility.[9] Researchers should be aware that high ionic strength buffers may cause peptide precipitation.[9]

Experimental Protocols for Solubility Determination

For precise, quantitative determination of this compound solubility, the following established experimental methods can be employed. The equilibrium shake-flask method is a reliable and widely used technique.

Equilibrium Shake-Flask Method

This method involves preparing a saturated solution of the peptide and subsequently determining the concentration of the dissolved peptide in the supernatant.[4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial.

-

Ensure the amount is sufficient to result in visible undissolved solid after equilibration.

-

-

Equilibration:

-

Incubate the vial at a constant, controlled temperature (e.g., 25 °C) in a shaker or agitator.

-

Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

-

-

Separation of Undissolved Solid:

-

Quantification of Dissolved Peptide:

-

The concentration of this compound in the supernatant can be determined using various analytical techniques:

-

Gravimetric Analysis: Transfer a precise volume of the supernatant to a pre-weighed container. Evaporate the solvent completely via lyophilization or under vacuum. Weigh the container with the dried peptide residue to determine the dissolved mass.[4]

-

UV-Vis Spectroscopy (with Derivatization): Since this compound lacks a strong chromophore, a colorimetric assay (e.g., using ninhydrin) or a derivatization step would be necessary. A standard curve with known this compound concentrations must be generated to calculate the concentration in the saturated supernatant.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the peptide concentration in the supernatant against a standard curve.

-

-

-

Calculation of Solubility:

-

The solubility is calculated as the determined concentration of the peptide in the saturated supernatant, typically expressed in g/L or mol/L.[4]

-

Key Factors Influencing Solubility

The interplay of several physicochemical factors determines the solubility of this compound in an aqueous environment. The logical relationship between these primary factors is illustrated below.

Biological Context and Signaling

While specific signaling pathways for the intact this compound dipeptide are not well-characterized, it is known to be rapidly hydrolyzed into its constituent amino acids, L-lysine and L-glycine, after intestinal absorption.[1] Therefore, its biological effects are predominantly attributable to these amino acids.[1] Both lysine and glycine are known to influence key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[10] Glycine also exhibits well-documented anti-inflammatory and immunomodulatory properties.[1][10]

Conclusion

This technical guide establishes a predictive framework for understanding and manipulating the aqueous solubility of Lysyl-glycine. The dipeptide's solubility is primarily governed by the solution pH relative to its isoelectric point (pI ≈ 9.74), with minimum solubility near this pH and significantly higher solubility in acidic conditions. While quantitative data remains sparse, the provided theoretical foundation and detailed experimental protocols empower researchers to effectively handle this compound in aqueous systems and to precisely determine its solubility for applications in drug development, formulation, and fundamental scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Showing Compound Lysyl-Glycine (FDB098214) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Initial Characterization of Lysyl-Glycine (Lys-Gly): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glycine (Lys-Gly), a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, is a naturally occurring metabolite. While not as extensively studied as some larger bioactive peptides, its significance is inferred from the crucial roles of its constituent amino acids in myriad physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. It details experimental protocols for its synthesis and analysis, summarizes its physicochemical properties, and explores its biological context, particularly in relation to the mTOR signaling pathway and as a component in the broader field of ubiquitin-proteasome system research.

Introduction

The discovery of this compound is not marked by a singular event but rather by its identification as a fundamental dipeptide in the broader context of protein biochemistry and metabolism. It is recognized as a product of protein hydrolysis and a substrate for various peptidases.[1] Research into this compound has been driven by the well-established biological importance of L-lysine and L-glycine. Lysine (B10760008) is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of carnitine, while glycine (B1666218) acts as a neurotransmitter and a precursor for vital biomolecules like glutathione.[1] This guide will delve into the foundational knowledge surrounding this compound, providing a technical resource for researchers exploring its potential applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific dipeptide is limited, a combination of predicted values and experimental data for its constituent amino acids provides a solid foundation.

| Property | Predicted/Experimental Value | Source/Method |

| Molecular Formula | C8H17N3O3 | PubChem[2] |

| Molecular Weight | 203.24 g/mol | PubChem[2] |

| Isoelectric Point (pI) | ~9.74 (Predicted) | BenchChem[3] |

| pKa (Strongest Acidic) | 3.45 (Predicted) | FooDB[4] |

| pKa (Strongest Basic) | 10.3 (Predicted) | FooDB[4] |

| Water Solubility | 3.66 g/L (Predicted) | FooDB[4] |

| logP | -4.16 (Extrapolated) | PubChem[5] |

| Appearance | Solid | PubChem[5] |

Synthesis and Purification

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. SPPS is often preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Gly-OH.HCl

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective method for the SPPS of this compound.

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine (B6355638) in DMF.

-

Coupling: Activate Fmoc-Lys(Boc)-OH using a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt). Couple the activated amino acid to the deprotected glycine on the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc side-chain protecting group using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS) and water.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing to remove soluble impurities.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Salt Conversion: Convert the purified peptide from its TFA salt to the hydrochloride salt by dissolving in a minimal amount of 1M HCl and lyophilizing.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used to assess the purity of the dipeptide.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 20 minutes is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210-220 nm.

-

Column Temperature: 30°C.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized dipeptide.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) and infused into the mass spectrometer. The expected mass for the protonated molecule [M+H]+ of this compound is approximately 204.13 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of H-Lys-Gly-OH.HCl in 0.6 mL of a suitable deuterated solvent, such as D₂O.

-

1D ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule.

-

1D ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR (Optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.

Biological Context and Inferred Activity

Direct experimental evidence for the biological activity of the intact this compound dipeptide is limited. Its primary biological role is considered to be a source of its constituent amino acids, L-lysine and L-glycine, following rapid hydrolysis by peptidases in the body.[1]

Cellular Uptake and Metabolism

Dipeptides like this compound are primarily absorbed in the intestine by the peptide transporter 1 (PepT1).[6] Once inside the enterocytes, they are rapidly hydrolyzed by cytosolic peptidases into free amino acids, which then enter the bloodstream.

| Transporter Family | Substrate | Affinity (Km) | Capacity (Vmax) |

| Peptide Transporter 1 (PepT1) | Di/tripeptides (e.g., this compound) | Lower (mM range) | Higher |

| Cationic Amino Acid Transporters (CATs) | L-lysine | Higher (µM to low mM range) | Lower |

Data for representative substrates.[6]

Role in mTOR Signaling Pathway

Both lysine and glycine have been shown to influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Lysine can activate the mTORC1 pathway, promoting muscle growth, while glycine has also been implicated in mTORC1 signaling.[6] Therefore, this compound, by providing these amino acids, can be hypothesized to indirectly influence this pathway.

Connection to the Ubiquitin-Proteasome System

It is important to distinguish the dipeptide this compound from the di-glycine remnant (Lys-ε-Gly-Gly) that is a hallmark of ubiquitination. In the ubiquitin-proteasome system, the C-terminus of ubiquitin, which ends in a Gly-Gly sequence, is covalently attached to a lysine residue on a substrate protein. Following digestion with trypsin, this leaves a characteristic Lys-ε-Gly-Gly isopeptide remnant, which can be detected by mass spectrometry to identify sites of ubiquitination. While this compound itself is not directly part of this process, the "Gly-Gly" motif is central to the recognition of ubiquitinated proteins.

Conclusion

Lysyl-glycine, while a simple dipeptide, holds significance as a metabolite and a precursor to the biologically active amino acids L-lysine and L-glycine. Its initial characterization has been defined by its chemical synthesis and analysis, with its biological roles largely extrapolated from those of its components. This technical guide has provided a comprehensive overview of the current knowledge of this compound, including detailed protocols for its synthesis and characterization, and a summary of its physicochemical properties. Further research is warranted to elucidate any potential biological activities of the intact dipeptide beyond its role as a source of its constituent amino acids.

References

- 1. Relevance of conserved lysine and arginine residues in transmembrane helices for the transport activity of organic anion transporting polypeptide 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative modelling of amino acid transport and homeostasis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Lys-Gly Remnants in Protein Degradation Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins by ubiquitin is a cornerstone of cellular regulation, governing a vast array of processes from signal transduction to protein degradation. The study of ubiquitination has been revolutionized by the ability to identify and quantify specific sites of modification on a proteome-wide scale. A key technological advance in this field is the detection of Lys-Gly (K-GG) remnants, a signature mark left on lysine (B10760008) residues that have been ubiquitinated and subsequently digested with trypsin. This technical guide provides an in-depth exploration of the this compound remnant in the context of protein degradation, tailored for researchers, scientists, and drug development professionals. It delves into the molecular basis of K-GG formation, details the experimental protocols for their enrichment and analysis by mass spectrometry, presents quantitative data from key studies, and discusses the significance of this technology in understanding disease and developing novel therapeutics.

Introduction: The Ubiquitin-Proteasome System and the this compound Signature

The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1] The process involves a three-step enzymatic cascade that covalently attaches ubiquitin, a small 76-amino acid protein, to lysine residues on a substrate protein.[1] This ubiquitination can result in various outcomes depending on the nature of the ubiquitin chain, with polyubiquitination, particularly through lysine 48 (K48) linkages, being a canonical signal for degradation by the 26S proteasome.[2]

The identification of specific ubiquitination sites is crucial for understanding the regulation of individual proteins and entire cellular pathways. A major breakthrough in this area came with the development of methods to detect the this compound (di-glycine) remnant. When a ubiquitinated protein is digested with the protease trypsin, which cleaves after lysine and arginine residues, the ubiquitin chain is cleaved, leaving a signature di-glycine remnant (Gly-Gly) covalently attached to the ε-amino group of the modified lysine residue on the substrate peptide.[3][4] This K-GG modification serves as a stable and specific marker of a past ubiquitination event, enabling the precise mapping of modification sites using mass spectrometry.[3]

Signaling Pathways and the Generation of this compound Remnants

The generation of a this compound remnant is a direct consequence of the ubiquitin conjugation and subsequent proteolytic digestion. The process begins with the ATP-dependent activation of ubiquitin by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.[5][6] This process can be repeated to form a polyubiquitin (B1169507) chain. When the proteome is prepared for mass spectrometry analysis, the addition of trypsin leads to the cleavage of the polypeptide backbone after lysine and arginine residues. In the case of a ubiquitinated lysine, the bulky ubiquitin molecule is digested, but the final two glycine (B1666218) residues at the C-terminus of ubiquitin remain attached to the lysine, creating the K-GG remnant.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]

- 3. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Potential Physiological Effects of Lysyl-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the potential physiological effects of the dipeptide lysyl-glycine. Extensive evidence indicates that upon oral administration, lysyl-glycine is rapidly hydrolyzed into its constituent amino acids, L-lysine and L-glycine, by peptidases in the intestine and liver. Consequently, the systemic physiological effects are predominantly attributable to the individual actions of lysine (B10760008) and glycine (B1666218). This document collates the known quantitative data, details key experimental methodologies, and visualizes the primary signaling pathways associated with L-lysine and L-glycine to serve as a comprehensive resource for the scientific community.

Introduction: The Fate of Lysyl-Glycine In Vivo

The dipeptide lysyl-glycine is a simple molecule composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine. As a product of protein digestion, it is readily absorbed in the small intestine. The primary mechanism of absorption is via the peptide transporter 1 (PepT1), which facilitates the uptake of di- and tripeptides into enterocytes.[1] Following transport into the intestinal cells, lysyl-glycine is subject to rapid hydrolysis by cytosolic peptidases, cleaving the peptide bond and releasing free L-lysine and L-glycine into the portal circulation.[1] While some dipeptides may exhibit biological activity in their intact form, the prevailing evidence suggests that for many, including lysyl-glycine, hydrolysis is nearly complete before reaching systemic circulation.[1] Therefore, to understand the physiological impact of lysyl-glycine, it is essential to examine the well-documented roles of its constituent amino acids.

Absorption and Hydrolysis of Lysyl-Glycine

The absorption of lysyl-glycine is a multi-step process involving intestinal transport and subsequent enzymatic cleavage.

Physiological Effects of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet. It plays a crucial role in numerous physiological processes, from being a fundamental building block of proteins to participating in various metabolic pathways.

Role in Protein Synthesis and Muscle Metabolism

Lysine is indispensable for the synthesis of proteins, a fundamental process for cell growth, repair, and maintenance. In bovine mammary epithelial cells, a lysine concentration of 1.0 mmol/L has been shown to significantly increase cell viability and protein synthesis.[2] It is a key component of muscle tissue and contributes to muscle growth and repair.

Involvement in the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-lysine is known to activate the mTORC1 signaling pathway, which in turn promotes protein synthesis. Lysine deprivation has been shown to suppress mTORC1 activity, and this effect can be reversed by lysine replenishment.[3][4]

Pharmacokinetics of L-Lysine

Oral L-lysine is readily absorbed, although high doses can lead to gastrointestinal discomfort. A provisional no-observed-adverse-effect level (NOAEL) for L-lysine supplementation in healthy humans has been suggested at 6,000 mg/person/day.[5]

Physiological Effects of L-Glycine

Glycine is a non-essential amino acid with a wide range of functions, acting as a neurotransmitter, a cytoprotective agent, and an immunomodulator.

Neurotransmission

In the central nervous system, glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to strychnine-sensitive glycine receptors (GlyRs). It also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.

Cytoprotection

Glycine has a well-established cytoprotective effect against a variety of cellular injuries, particularly those involving plasma membrane rupture. Recent research has identified the transmembrane protein ninjurin-1 (NINJ1) as a key molecular target for glycine's cytoprotective action. Glycine has been shown to prevent the clustering of NINJ1, thereby preserving plasma membrane integrity.[6] The half-maximal inhibitory concentration (IC50) of glycine to inhibit the rupture of pyroptotic mouse bone marrow-derived macrophages is between 1 and 2 mM.[7]

Immunomodulation

Glycine exhibits significant anti-inflammatory and immunomodulatory properties. It can suppress the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines such as TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[1][8][9] This effect is dose-dependent.[1]

Pharmacokinetics of L-Glycine

Oral glycine is readily absorbed, with an estimated bioavailability of 60-90% in healthy individuals.[10] Normal serum levels are around 300 µM, and supplementation can increase these levels significantly.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data on the physiological effects of L-lysine and L-glycine.

Table 1: Quantitative Data for L-Lysine

| Parameter | Value | Species/System | Reference |

| Optimal Concentration for Protein Synthesis | 1.0 mmol/L | Bovine Mammary Epithelial Cells | [2] |

| Provisional No-Observed-Adverse-Effect Level (NOAEL) | 6,000 mg/day | Human | [5] |

| Effect on Gastric Emptying | Dose-dependent delay | Human | [11] |

| Intestinal Transport Mechanism | Na+-dependent and Na+-independent | Human Caco-2 cells | [12] |

Table 2: Quantitative Data for L-Glycine

| Parameter | Value | Species/System | Reference |

| IC50 for Inhibition of Pyroptotic Cell Rupture | 1-2 mM | Mouse Bone Marrow-Derived Macrophages | [7] |

| Oral Bioavailability | 60-90% | Human | [10] |

| Normal Serum Concentration | ~300 µM | Human | [10] |

| Effect on Cytokine Secretion | Dose-dependent inhibition of TNF-α, increase in IL-10 | Human/Mouse lymphocytes | [1][8] |

| Intestinal Absorption | Saturable kinetics | Human jejunal mucosa | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the physiological effects of L-lysine and L-glycine.

In Vitro Protein Synthesis Assay

Objective: To quantify the rate of protein synthesis in a cell-free system or in cell culture in response to varying concentrations of L-lysine.

Principle: The incorporation of a labeled amino acid (e.g., [35S]-methionine or a fluorescently labeled lysine) into newly synthesized proteins is measured.

Protocol Outline:

-

Cell-Free System:

-

Prepare a cell-free extract (e.g., from E. coli or rabbit reticulocytes).

-

Set up reaction mixtures containing the cell-free extract, an energy source (ATP, GTP), a mixture of all amino acids except the labeled one, the labeled amino acid, and varying concentrations of L-lysine.

-

Incubate at 37°C for a defined period.

-

Precipitate the proteins using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated labeled amino acids.

-

Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a fluorometer.[14][15][16][17][18]

-

-

Cell Culture System:

-

Culture cells to the desired confluency.

-

Incubate the cells in a medium containing varying concentrations of L-lysine.

-

Add a labeled amino acid to the culture medium and incubate for a specific duration.

-

Lyse the cells and precipitate the proteins.

-

Wash the protein pellet and quantify the incorporated label as described above.

-

mTOR Activation Assay (Western Blot)

Objective: To assess the activation of the mTOR signaling pathway by measuring the phosphorylation of its downstream targets in response to L-lysine.

Principle: Western blotting is used to detect the phosphorylated forms of key mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

Protocol Outline:

-

Cell Treatment: Culture cells and treat with varying concentrations of L-lysine for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3][19][20][21]

Cytokine Secretion Assay (ELISA)

Objective: To measure the concentration of pro- and anti-inflammatory cytokines released from immune cells in response to L-glycine.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol Outline:

-

Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of L-glycine.

-

Sample Collection: Collect the cell culture supernatant at a specific time point after stimulation.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-10).

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and a series of known concentrations of the cytokine standard to the wells.

-

Wash the plate and add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add a substrate for the enzyme that produces a colorimetric or fluorometric signal.

-

Stop the reaction and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples.[22][23][24][25][26]

Cell Viability/Cytotoxicity Assay (LDH Release Assay)

Objective: To assess the cytoprotective effect of glycine against cell injury by measuring the release of lactate (B86563) dehydrogenase (LDH).

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol Outline:

-

Cell Treatment: Plate cells and induce injury (e.g., with a toxin or by inducing pyroptosis). Treat the cells with varying concentrations of glycine.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Assay:

-

Transfer the supernatant to a new plate.

-

Add the LDH reaction mixture, which contains a substrate that is converted by LDH into a colored or fluorescent product.

-

Incubate for a specific time at room temperature, protected from light.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells) and a negative control (untreated cells).[7]

Conclusion